2-(Pyridin-2-yl)propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of “2-(Pyridin-2-yl)propanoic acid” involves the design and creation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0…/s1 .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of its use in the preparation of new coordination polymers of Ag, Cu, and Zn . It has also been used in the hydrothermal synthesis of coordination polymers .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 151.16 . More specific properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Catalytic Properties
2-(Pyridin-2-yl)propanoic acid has been studied for its catalytic properties. In research involving yttrium oxide catalysts, the reactions of pyridine and 2-propanol indicated that this compound exposes Bronsted acid, Lewis acid, and basic sites. These sites' type and strength are influenced by the catalyst's origin and pretreatment temperature (Hussein & Gates, 1998).
Complex Formation in Radiochemistry
In radiochemistry, this compound derivatives have been used to form rhenium(I) and technetium(I) tricarbonyl complexes. These complexes have potential in the development of targeted 99mTc radiopharmaceuticals (Makris et al., 2012).
Role in Organometallic Chemistry
This compound plays a role in the synthesis of organometallic complexes. For instance, N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, synthesized using this compound, have shown effective catalytic activities for the direct arylation of (benzo)oxazoles (Chen & Yang, 2018).
Application in Inorganic Chemistry
Research has shown that manipulating a coordinated 3-(Pyridin-3-yl)propanoic acid ligand in platinum(II) complexes can yield derivatives with potential as anticancer agents (Cabrera et al., 2019).
Polymer Chemistry
2-(Pyridin-2-yl)ethanol, related to this compound, has been used as a protecting group for methacrylic acid. It can be removed after polymerization either chemically under alkaline conditions or thermally, demonstrating its versatility in polymer chemistry (Elladiou & Patrickios, 2012).
Future Directions
Properties
IUPAC Name |
2-pyridin-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHOLXKLEQTYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90005-61-1 |
Source
|
Record name | 2-(Pyridin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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